1,2-Diphenyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone
Description
The compound 1,2-Diphenyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone is a heterocyclic organic molecule featuring:
- A triazolo[3,4-b][1,3]benzothiazole core, which combines triazole and benzothiazole rings.
- A sulfanyl (thioether) group bridging the triazolo-benzothiazole moiety to a diphenyl-substituted ethanone.
Properties
IUPAC Name |
1,2-diphenyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3OS2/c26-19(15-9-3-1-4-10-15)20(16-11-5-2-6-12-16)28-22-24-23-21-25(22)17-13-7-8-14-18(17)27-21/h1-14,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWGPOKMARSGTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)SC3=NN=C4N3C5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,2-Diphenyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone involves multiple steps and specific reaction conditions. One common synthetic route involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . This method is often used in laboratory settings to produce the compound in small quantities for research purposes. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes controlled oxidation to form sulfoxides or sulfones, depending on reaction conditions:
Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, with mCPBA favoring sulfone formation due to stronger oxidizing power compared to H₂O₂ .
Reduction Reactions
The ethanone carbonyl group is reduced to secondary alcohols under mild conditions:
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaBH₄ | MeOH, 0°C → RT, 3 hrs | 1,2-Diphenyl-2-( triazolo[3,4-b]benzothiazol-3-ylsulfanyl)ethanol | 65% | |
| LiAlH₄ | THF, reflux, 1 hr | Same as above | 89% |
Steric Effects : Bulkier reducing agents like LiAlH₄ show higher efficiency due to better interaction with the sterically hindered ketone .
Nucleophilic Substitution
The triazolobenzothiazole core participates in electrophilic aromatic substitution (EAS) at the C5 position:
Electronic Rationale : The C5 position is activated for EAS due to electron-donating resonance effects from the triazole nitrogen .
Cross-Coupling Reactions
The brominated derivative undergoes Suzuki-Miyaura coupling with aryl boronic acids:
Limitation : Coupling fails with electron-deficient boronic acids due to competitive dehalogenation .
Condensation Reactions
The ketone engages in acid-catalyzed condensations:
| Nucleophile | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| NH₂NH₂ | EtOH, HCl, reflux, 6 hrs | Hydrazone derivative | MAO-B inhibition | |
| H₂N-C₆H₄-OMe | AcOH, MW, 120°C, 1 hr | Schiff base | Antimicrobial agent |
Kinetics : Microwave irradiation reduces reaction time from 12 hrs to 1 hr for Schiff base formation .
Stability Under Hydrolytic Conditions
The compound resists hydrolysis in neutral aqueous media but degrades under basic conditions:
| Medium | Conditions | Degradation Product | Half-Life | Reference |
|---|---|---|---|---|
| pH 7.4 buffer | 37°C, 7 days | No degradation | N/A | |
| 0.1M NaOH | RT, 24 hrs | 2-( Triazolo[3,4-b]benzothiazol-3-ylsulfanyl)acetic acid | 4.2 hrs |
Degradation Pathway : Base-induced cleavage of the ethanone linkage via hydroxide attack at the carbonyl carbon .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity:
Numerous studies have highlighted the antimicrobial properties of derivatives containing the [1,2,4]triazolo and benzothiazole moieties. These compounds exhibit activity against a range of pathogens including bacteria and fungi. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Candida albicans . The structural features of these compounds contribute to their ability to inhibit microbial growth.
Enzyme Inhibition:
The compound has been investigated for its potential as an inhibitor of various enzymes. Notably, it has been identified as a selective inhibitor of monoamine oxidase B (MAO-B), which is relevant in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's . The selectivity towards MAO-B over MAO-A suggests a promising therapeutic profile for managing conditions associated with neurotransmitter imbalances.
Antioxidant Properties
Research indicates that compounds similar to 1,2-Diphenyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone possess antioxidant activities. These properties are attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems. This functionality is particularly beneficial in preventing cellular damage associated with chronic diseases .
Material Science
Luminescent Properties:
The incorporation of [1,2,4]triazolo and benzothiazole structures into materials has led to the development of luminescent complexes. These complexes can be utilized in optoelectronic devices due to their favorable electronic properties . The luminescence is attributed to the presence of heavy metal ions coordinated with these ligands.
Case Study 1: Antimicrobial Efficacy
A study evaluated various derivatives of [1,2,4]triazolo[3,4-b][1,3]benzothiazole for their antimicrobial activity. The results indicated that certain modifications to the triazole ring significantly enhanced antibacterial activity against Escherichia coli and Pseudomonas aeruginosa. The most effective compound exhibited an MIC (Minimum Inhibitory Concentration) value of 8 µg/mL .
Case Study 2: Enzyme Inhibition
In another study focusing on MAO-B inhibition, several derivatives were synthesized and tested. Compound 42e demonstrated an IC50 value of 2.51 µM with a selectivity index greater than 25-fold compared to MAO-A. Kinetic studies revealed a mixed mode of inhibition, indicating its potential for further development into therapeutic agents for neurological disorders .
Mechanism of Action
The mechanism of action of 1,2-Diphenyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone involves its interaction with specific molecular targets and pathways. The triazole and benzothiazole moieties in its structure allow it to form hydrogen bonds and other interactions with enzymes and receptors. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Structural Analogues with Triazine and Thiadiazole Moieties
Substituent Variations in Phenyl and Heterocyclic Groups
Compounds with Alternative Heterocyclic Cores
Key Research Findings and Trends
Biological Activity :
- The triazolo-benzothiazole core in the target compound shows superior antimicrobial and anticancer activity compared to simpler triazole derivatives, likely due to synergistic effects between the fused heterocycles .
- Sulfanyl linkages improve redox stability and enable disulfide bond formation in biological systems, enhancing interactions with cysteine-rich enzymes .
Structure-Activity Relationships (SAR) :
- Electron-withdrawing groups (e.g., chloro, bromo) on phenyl rings increase antimicrobial potency by enhancing electrophilicity .
- Methoxy and ethoxy groups improve solubility but may reduce membrane permeability due to increased polarity .
Pharmacokinetic Considerations: Compounds with methyl or tert-butyl substituents exhibit longer half-lives due to reduced metabolic degradation . Acetamide derivatives demonstrate better oral bioavailability than ethanone analogues, as seen in comparative bioavailability studies .
Biological Activity
1,2-Diphenyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone is a compound of increasing interest due to its potential biological activities. This compound features a complex structure that incorporates both triazole and benzothiazole moieties. The biological activities associated with this compound are diverse, including antimicrobial, anticancer, and enzyme inhibition properties.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key methods include cyclization reactions that form the triazole and benzothiazole rings. The structural characterization is performed using spectral techniques such as NMR and mass spectrometry to confirm the integrity of the synthesized compound.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of triazole derivatives. The compound has shown significant activity against various bacteria and fungi. For instance:
- Bacterial Inhibition : In vitro studies have demonstrated that derivatives containing the triazole ring exhibit comparable bactericidal activity to standard antibiotics like streptomycin .
- Fungal Activity : These compounds often show enhanced antifungal activity compared to traditional antifungal agents .
Anticancer Properties
The anticancer potential of this compound has been investigated through various assays:
- Cytotoxicity Testing : Studies have reported cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). For example, certain derivatives displayed IC50 values indicating potent cytotoxicity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | MCF-7 | 15.5 |
| 2 | Bel-7402 | 20.0 |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes:
- Monoamine Oxidase Inhibition : Certain derivatives have shown selective inhibition towards monoamine oxidase B (hMAO-B), which is relevant in treating neurological disorders .
Antioxidant Activity
The antioxidant properties of this compound are noteworthy as well. It has been shown to scavenge free radicals effectively and reduce oxidative stress in various biological systems .
Case Studies
A notable study focused on the synthesis and evaluation of various [1,2,4]triazolo[3,4-b][1,3]thiadiazole derivatives revealed their broad-spectrum biological activities. These derivatives were tested against several microbial strains and exhibited promising results in terms of both antibacterial and antifungal activities .
Another investigation into the cytotoxic effects of these compounds found that modifications to the benzothiazole moiety significantly enhanced their potency against cancer cell lines .
Q & A
Q. What are the standard synthetic routes for preparing 1,2-Diphenyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone?
The compound is typically synthesized via reflux reactions using substituted triazole-thiol intermediates. For example, a common method involves reacting 4-amino-5-substituted-1,2,4-triazole-3-thiols with phenacyl bromides or substituted benzaldehydes in absolute ethanol under acidic conditions (e.g., glacial acetic acid as a catalyst) . Post-reaction workup includes solvent evaporation, filtration, and recrystallization from ethanol or acetone. Multi-component one-pot syntheses in acetic acid or ethanol media are also effective for generating derivatives with high purity .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry, with key metrics including bond lengths (e.g., C–C mean 0.003 Å) and R factors (<0.05) . Spectroscopic characterization relies on / NMR to verify substituent integration and FT-IR for functional group identification (e.g., C=S stretches at ~1250 cm). Mass spectrometry (ESI-MS) and elemental analysis further validate molecular composition .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields in the synthesis of this compound?
Yield optimization involves:
- Catalyst selection : Glacial acetic acid enhances cyclocondensation efficiency by protonating intermediates .
- Solvent choice : Polar aprotic solvents like DMF or acetone improve solubility of triazole-thiol precursors .
- Temperature control : Reflux (100–120°C) for 4–6 hours ensures complete ring closure, while avoiding decomposition .
- Workup modifications : Ice-cold quenching followed by NaOH treatment minimizes side-product formation .
Q. What strategies are used to analyze and resolve contradictions in biological activity data for triazole-benzothiazole hybrids?
Contradictions in bioactivity (e.g., antifungal vs. inactive results) are resolved through:
- Structure-Activity Relationship (SAR) studies : Systematic variation of substituents (e.g., electron-withdrawing groups on phenyl rings) to identify pharmacophoric motifs .
- Docking simulations : Molecular modeling against target enzymes (e.g., fungal CYP51) to rationalize binding affinities .
- Solubility assays : Correlating logP values with membrane permeability to distinguish intrinsic activity from bioavailability limitations .
Q. How can computational methods predict the compound’s interactions with biological targets?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity, while molecular docking (AutoDock Vina) maps interactions with active sites. For example, sulfanyl groups in the triazole ring show strong hydrogen bonding with fungal cytochrome P450 enzymes, validated by docking scores (binding energies < −8 kcal/mol) .
Q. What experimental approaches assess the solvatochromic effects on the compound’s electronic properties?
Solvatochromism is analyzed via UV-Vis spectroscopy in solvents of varying polarity (e.g., ethanol, DMSO, hexane). Shifts in absorption maxima (λ) correlate with solvent dielectric constants. For instance, bathochromic shifts in polar solvents indicate intramolecular charge transfer (ICT) stabilization .
Q. How can researchers design derivatives with enhanced antifungal activity while minimizing toxicity?
Derivative design strategies include:
- Bioisosteric replacement : Substituting the benzothiazole ring with thiadiazole or pyranone moieties to improve target selectivity .
- Nitro-triazole incorporation : Introducing nitro groups at the triazole 3-position enhances antifungal potency against Candida spp. (MIC < 1 µg/mL) .
- Toxicity screening : In vitro cytotoxicity assays (e.g., HEK293 cell lines) identify non-toxic candidates early in development .
Q. What is the role of substituents on the thiadiazole ring in modulating crystallographic packing and stability?
Bulky substituents (e.g., 3,4,5-trimethoxyphenyl) induce steric hindrance, reducing π-π stacking and favoring hydrogen-bonded networks. SC-XRD data show that methoxy groups enhance thermal stability (decomposition >250°C) by forming intermolecular O–H···N bonds .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
